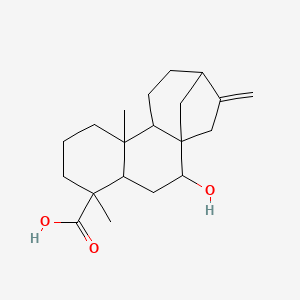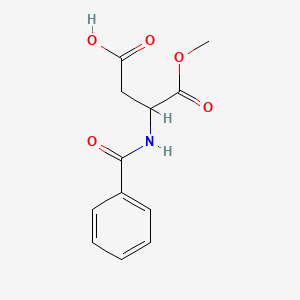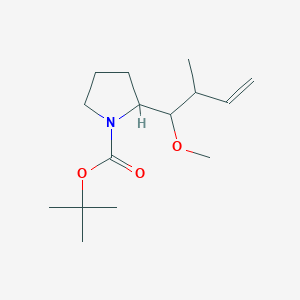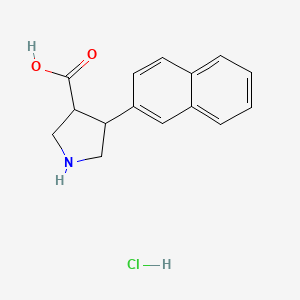
Sventenic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sventenic acid typically involves the extraction from natural sources, particularly from the aerial parts of Isodon plants. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance. when required, it can be produced through large-scale extraction processes involving similar techniques used in laboratory settings but scaled up to handle larger quantities of plant material.
Analyse Chemischer Reaktionen
Types of Reactions
Sventenic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups, can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Sventenic acid has a wide range of applications in scientific research, including:
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of Sventenic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating various biochemical pathways, although the exact molecular targets are still under investigation. Research suggests that it may interact with enzymes and receptors involved in inflammation and microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sventenic acid is similar to other natural products derived from the Lamiaceae family, such as:
Usnic acid: Known for its antimicrobial and anti-inflammatory properties.
Syringic acid: A phenolic acid with antioxidant and anti-inflammatory activities.
Caffeic acid: Another phenolic acid with various biological activities.
Uniqueness
What sets this compound apart is its unique chemical structure and specific biological activities that make it a valuable compound for research and potential therapeutic applications. Its natural abundance and ease of extraction also contribute to its uniqueness compared to other similar compounds.
Eigenschaften
Molekularformel |
C20H30O3 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
2-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H30O3/c1-12-10-20-11-13(12)5-6-14(20)18(2)7-4-8-19(3,17(22)23)15(18)9-16(20)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23) |
InChI-Schlüssel |
KMLXVEXJZSTMBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCC(C1CC(C34C2CCC(C3)C(=C)C4)O)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B15130188.png)
![(1-Methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate](/img/structure/B15130195.png)

![1H-Cyclopenta[c]furan-1-one,3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B15130219.png)
![Quinolinium, 1-(2-hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, tetrafluoroborate(1-)](/img/structure/B15130224.png)
![4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol](/img/structure/B15130225.png)



![2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-4H-1-benzopyran-4-one](/img/structure/B15130259.png)
![(1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid](/img/structure/B15130268.png)
![[1-hexadecanoyloxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate](/img/structure/B15130276.png)


